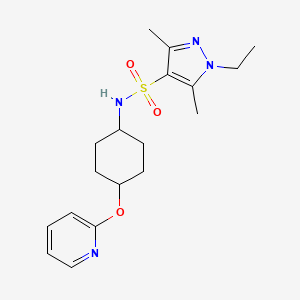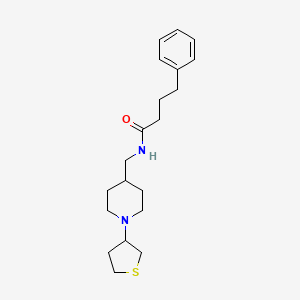![molecular formula C20H21BrN4O2 B2993026 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone CAS No. 2380187-73-3](/img/structure/B2993026.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. The compound may also induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been shown to exhibit a number of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including protein kinases and topoisomerases. It has also been shown to induce DNA damage and inhibit DNA synthesis. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has several advantages for lab experiments. The compound is readily available and can be synthesized using relatively simple methods. It has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, one limitation of the compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone. One direction is to further investigate the compound's mechanism of action and its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore the use of the compound in combination with other drugs to enhance its efficacy and reduce its cytotoxicity. Additionally, future studies may focus on developing new synthetic methods for the compound and its derivatives to improve its pharmacological properties.
合成方法
The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidin-4-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-methylindole-3-carboxaldehyde to yield the final product.
科学研究应用
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of human leukemia cells and induce apoptosis in cancer cells. In addition, the compound has been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-24-13-14(17-4-2-3-5-18(17)24)10-19(26)25-8-6-16(7-9-25)27-20-22-11-15(21)12-23-20/h2-5,11-13,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYSGHNINMKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)
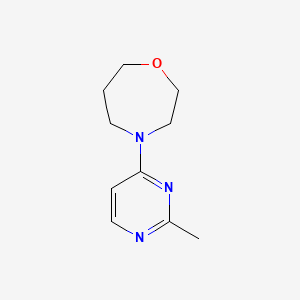
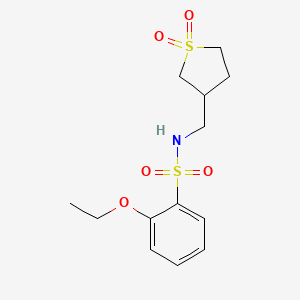

![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)
![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)
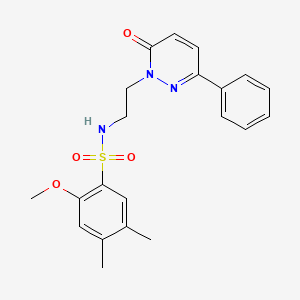
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
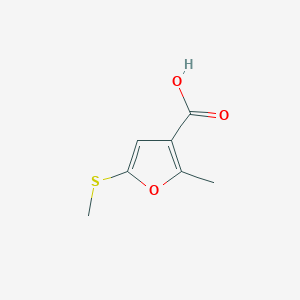
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)
